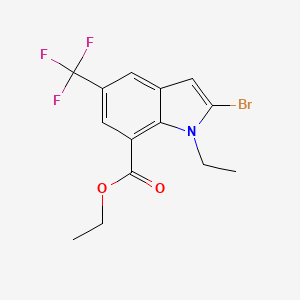
ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate is a synthetic organic compound with a complex molecular structure. It belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine, ethyl, and trifluoromethyl groups in its structure makes it a valuable compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with an indole derivative.
Bromination: The indole derivative undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Ethylation: The brominated intermediate is then subjected to ethylation using an ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate.
Esterification: Finally, the carboxyl group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
Ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Chemical Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate can be compared with other indole derivatives:
Ethyl 2-bromo-1-ethyl-1H-indole-7-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Ethyl 2-bromo-5-(trifluoromethyl)-1H-indole-7-carboxylate: Lacks the ethyl group at the 1-position, leading to variations in reactivity and applications.
Ethyl 2-chloro-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate:
The unique combination of bromine, ethyl, and trifluoromethyl groups in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H13BrF3NO2 |
|---|---|
Poids moléculaire |
364.16 g/mol |
Nom IUPAC |
ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)indole-7-carboxylate |
InChI |
InChI=1S/C14H13BrF3NO2/c1-3-19-11(15)6-8-5-9(14(16,17)18)7-10(12(8)19)13(20)21-4-2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
MYWVLARWRDUROD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC2=CC(=CC(=C21)C(=O)OCC)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



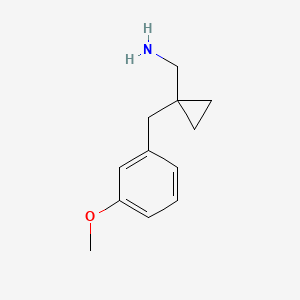
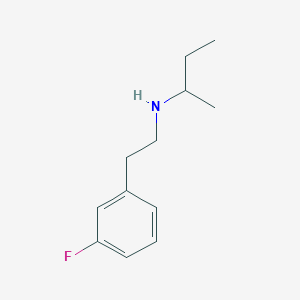

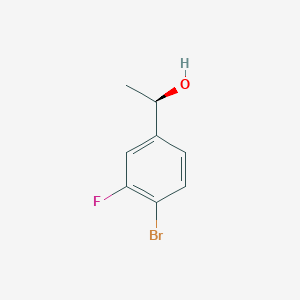

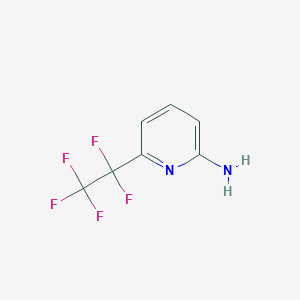

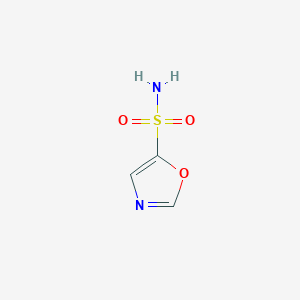


![5,7-Dioxa-2-azaspiro[3.4]octane](/img/structure/B13528055.png)


